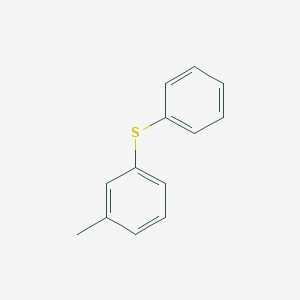

Benzene, 1-methyl-3-(phenylthio)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(phenylthio)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile, such as a thiolate anion, under basic conditions . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(phenylthio)- often involves large-scale nucleophilic aromatic substitution reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Benzene, 1-methyl-3-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are typical for electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzene, 1-methyl-3-(phenylthio)- serves as a valuable intermediate in organic synthesis. It can be used to synthesize other complex molecules through various chemical reactions, including:

- Nucleophilic substitutions : The phenylthio group can be replaced by other nucleophiles, allowing for the formation of new compounds.

- Electrophilic substitutions : The compound can undergo electrophilic aromatic substitution to introduce additional functional groups into the aromatic ring.

Material Science

In material science, this compound's unique properties make it suitable for developing new materials with specific characteristics. For instance:

- Conductive Polymers : Benzene derivatives are often used in creating conductive polymers that can be utilized in electronic devices.

- Additives : It may serve as an additive in coatings and plastics to improve durability and chemical resistance.

Biological Studies

Research indicates that benzene derivatives, including Benzene, 1-methyl-3-(phenylthio)-, may exhibit biological activity that could be harnessed for medicinal purposes:

- Antimicrobial Activity : Some studies suggest that compounds with sulfur functionalities have potential antimicrobial properties.

- Anticancer Research : The structural characteristics of benzene derivatives may lead to the development of anticancer agents through targeted modifications.

Environmental Chemistry

The compound's stability and reactivity make it useful in environmental studies:

- Pollution Control : It can be investigated for its role in pollutant degradation or as a model compound for studying environmental processes involving aromatic compounds.

Case Study 1: Synthesis of Sulfur-containing Compounds

A study explored the synthesis of various sulfur-containing compounds using Benzene, 1-methyl-3-(phenylthio)- as a starting material. The research demonstrated how modifying the phenylthio group could yield derivatives with enhanced biological activity, showcasing its potential in drug development.

Case Study 2: Conductive Polymer Development

Another investigation focused on incorporating Benzene, 1-methyl-3-(phenylthio)- into conductive polymer matrices. The results indicated improved electrical conductivity and thermal stability compared to traditional polymers, suggesting applications in flexible electronics.

Mecanismo De Acción

The mechanism of action of Benzene, 1-methyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the benzene ring. This compound can also form coordination complexes with metal ions, affecting catalytic processes and biochemical pathways .

Comparación Con Compuestos Similares

Benzene, (methylthio)-: Similar structure but lacks the additional methyl group.

Benzene, 1-methyl-3-(methylthio)-: Similar but with a methylthio group instead of a phenylthio group.

Uniqueness: Benzene, 1-methyl-3-(phenylthio)- is unique due to the presence of both a methyl and a phenylthio group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic and catalytic applications .

Actividad Biológica

Benzene, 1-methyl-3-(phenylthio)- (C13H12S), is an aromatic compound that has garnered attention due to its potential biological activities and implications for human health. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C13H12S

- Molecular Weight : 212.30 g/mol

- Structure : This compound features a benzene ring substituted with a methyl group and a phenylthio group.

Mechanisms of Biological Activity

The biological activity of benzene derivatives, including 1-methyl-3-(phenylthio)-, is primarily linked to their interactions with cellular components and their metabolic pathways.

- Metabolism : Benzene is metabolized in the liver primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as benzene oxide. These metabolites can form adducts with macromolecules, leading to cellular damage and potential carcinogenic effects .

- Toxicity : The compound is associated with various toxicological effects, including hematotoxicity and carcinogenicity. Studies have shown that exposure to benzene can lead to conditions such as acute myeloid leukemia and myelodysplastic syndromes . The specific mechanisms by which benzene derivatives exert toxicity include the generation of reactive oxygen species (ROS) and oxidative stress in hematopoietic cells .

Case Studies

Several studies have highlighted the biological effects of benzene and its derivatives:

- Occupational Exposure : A comprehensive study on workers exposed to benzene revealed a significant correlation between exposure levels and the incidence of hematological malignancies. The study utilized biomarkers such as S-phenylmercapturic acid (S-PMA) to assess exposure levels accurately .

- Genetic Susceptibility : Research indicates that genetic polymorphisms in metabolic enzymes (e.g., CYP2E1) can influence individual susceptibility to benzene's toxic effects. Variability in these genes has been linked to an increased risk of developing leukemia among exposed populations .

Biological Activity Data Table

Research Findings

Research has demonstrated that compounds similar to benzene, including 1-methyl-3-(phenylthio)-, exhibit varying degrees of biological activity:

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of thioether compounds. For instance, modifications on the phenylthio group can enhance the efficacy against certain bacterial strains .

- Electrophilic Substitution Reactions : Benzene derivatives are known to undergo electrophilic aromatic substitution reactions, which can modify their biological activity. Such reactions are crucial for synthesizing more potent derivatives with improved therapeutic profiles .

Propiedades

IUPAC Name |

1-methyl-3-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVTUKZKUYWJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160737 | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-48-0 | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.